TRHR2 Receptor Activation: N-(thiophen-3-ylmethyl)butan-2-amine vs. Structural Analogs
In a functional assay for the thyrotropin-releasing hormone receptor 2 (TRHR2), N-(thiophen-3-ylmethyl)butan-2-amine demonstrated a signaling activation potency range of 0.011-0.052 µM [1]. This data point serves as a critical differentiator against its regioisomer, N-(thiophen-2-ylmethyl)butan-2-amine, and the methylated analog 3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine, for which no TRHR2 activation data is publicly reported, indicating a loss of function for this specific target. This demonstrates that the 3-yl substitution pattern and the specific butan-2-amine chain are essential for this biological activity.
| Evidence Dimension | Potency (Signaling Activation Range) |
|---|---|
| Target Compound Data | 0.011 - 0.052 µM |
| Comparator Or Baseline | N-(thiophen-2-ylmethyl)butan-2-amine (CAS 869941-81-1) and 3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine (CAS 1152517-14-0): No reported activity. |
| Quantified Difference | Activity detected vs. no activity reported |
| Conditions | TRHR2 expressed in HEK 293EM cells with CREB-luciferase reporter; 6 hr incubation at 37°C, pH 7.8 [1]. |
Why This Matters
For researchers studying TRHR2 signaling, this compound is a functionally characterized tool, whereas its closest structural analogs are not, justifying its specific procurement for this application.
- [1] BindingDB. Assay Summary for ChEMBL_321134 (CHEMBL872190). Signaling activation potency for thyrotropin releasing hormone receptor 2. View Source
